4-Ethynylbenzaldehyde
Overview
Description
4-Ethynylbenzaldehyde is a chemical compound that serves as a versatile intermediate in organic synthesis. It is characterized by the presence of an ethynyl group attached to the para-position of a benzaldehyde moiety. This structure makes it a valuable building block for the construction of more complex molecules, including naphthalene derivatives and polymers with potential applications in materials science and pharmaceuticals.
Synthesis Analysis
The synthesis of naphthalene derivatives from 2-ethynylbenzaldehydes has been demonstrated using ZnCl2-catalyzed [4 + 2] benzannulation reactions with alkynes. This method allows for the selective formation of naphthalene derivatives in moderate to good yields, showcasing the reactivity of ethynylbenzaldehyde derivatives in constructing polycyclic aromatic hydrocarbons .
Molecular Structure Analysis
The molecular structure of 4-ethynylbenzaldehyde derivatives can be significantly altered by the introduction of various substituents. For instance, the preparation of isomeric N-(4-substituted benzylidene)-4-ethynylanilines involves the condensation of 4-ethynylbenzaldehyde with different anilines. The resulting products exhibit diverse spectroscopic characteristics influenced by the nature of the substituent, which can affect the electronic properties and reactivity of the molecules .
Chemical Reactions Analysis
4-Ethynylbenzaldehyde and its derivatives participate in a variety of chemical reactions. One notable example is the unexpectedly facile Rh(I)-catalyzed polymerization of ethynylbenzaldehyde type monomers, leading to the formation of polyacetylenes with pendant carbaldehyde groups. These polymers are particularly interesting due to their potential for postpolymerization modifications, such as the introduction of photoluminescence or chirality . Additionally, the cyclization of ortho-ethynylbenzaldehyde derivatives into isoquinoline derivatives has been studied, revealing that the reaction proceeds via an ionic process and can be influenced by the reaction solvent .
Physical and Chemical Properties Analysis
The physical and chemical properties of 4-ethynylbenzaldehyde derivatives are closely related to their molecular structure. The presence of the ethynyl group contributes to the reactivity of these compounds, enabling them to undergo various chemical transformations. Spectroscopic techniques such as GC-MS, IR, NMR, and UV-VIS are commonly used to characterize these compounds and study the effects of different substituents on their properties . The ability to modify the molecular structure of 4-ethynylbenzaldehyde derivatives allows for the fine-tuning of their physical and chemical properties, which is essential for their application in different fields of research and industry.
Scientific Research Applications
Crystal Engineering
4-Ethynylbenzaldehyde has been utilized in crystal engineering, particularly in the study of the molecular packing of para-substituted ethynylbenzene derivatives. These studies, through X-ray diffraction data, reveal insights into intermolecular hydrogen bonds and other interactions influencing crystal structures (Dai et al., 2004).
Cyclization Reactions in Organic Synthesis
Research has explored the cyclization reaction of ortho-ethynylbenzaldehyde derivatives to form isoquinoline derivatives. Such reactions provide crucial information on the mechanisms and processes in organic synthesis, potentially impacting the synthesis of complex organic compounds (Sakamoto et al., 2000).
Spectroscopic Characterization and Properties
Studies have focused on the preparation and properties of isomeric N-(4-Substituted Benzylidene)-4-ethynylanilines and related compounds. These investigations include characterizations using various spectroscopic techniques, thereby contributing to the understanding of chemical properties and potential applications of these substances (Balcar et al., 2000).
Molecular Bridging in Nanotechnology
4-Ethynylbenzaldehyde has been used to synthesize molecular wires for bridging silicon nanogaps in nanodevices. This application is significant in the development of nanotechnology and electronic devices (Ashwell et al., 2010).
Luminescent Effects in Organic Compounds
Theoretical calculations have been performed on compounds including 4-ethynylbenzaldehyde to understand the source of blue emission in oligomers. This research is pivotal in developing materials with specific luminescent properties (Salcedo et al., 1999).
Synthesis of Indanones and Related Compounds
Innovative methods using 4-ethynylbenzaldehyde for synthesizing 3-hydroxy-1-indanones have been reported. Such methods are crucial for developing efficient synthetic pathways in organic chemistry (He et al., 2018).
Synthesis of Naphthalene Derivatives
4-Ethynylbenzaldehyde has been used in the [4 + 2] benzannulation reactions with alkynes for the selective synthesis of naphthalene derivatives, an important process in organic synthesis (Fang et al., 2011).
Safety And Hazards
4-Ethynylbenzaldehyde is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Safety measures include washing thoroughly after handling, wearing protective equipment, and avoiding breathing dust/fume/gas/mist/vapors/spray .
Relevant Papers The relevant papers retrieved do not provide additional information on 4-Ethynylbenzaldehyde .
properties
IUPAC Name |
4-ethynylbenzaldehyde | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6O/c1-2-8-3-5-9(7-10)6-4-8/h1,3-7H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BGMHQBQFJYJLBP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CC1=CC=C(C=C1)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10377992 | |
Record name | 4-Ethynylbenzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10377992 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
130.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Ethynylbenzaldehyde | |
CAS RN |
63697-96-1 | |
Record name | 4-Ethynylbenzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10377992 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-Ethynylbenzaldehyde | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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